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Compound of Interest |

Compound Name: N-(3-hydroxyphenyl)pentanamide
CAS No.: 55791-89-4
Cat. No.: B187269

Executive Summary

This technical guide outlines the analytical framework for N-(3-hydroxyphenyl)pentanamide
(CAS: 55791-89-4), a structural analog of acetaminophen and capsaicinoids often utilized as a
synthetic intermediate or a fragment in Histone Deacetylase (HDAC) inhibitor design.[1] Due to
its amphiphilic nature (lipophilic pentyl tail vs. polar phenolic head) and susceptibility to
oxidative degradation, robust characterization requires a multi-modal approach.

This document details validated protocols for High-Performance Liquid Chromatography
(HPLC), Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR), designed
to ensure scientific rigor in drug discovery workflows.

Physicochemical Profile

Understanding the molecule's behavior in solution is the prerequisite for method development.
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Property Value | Description Analytical Implication
Monoisotopic Mass: 193.1103
Formula Ci11H1sNO2
Da
. Detectable via ESI-MS (Low
Molecular Weight 193.24 g/mol
Mass Range)
Retains well on C18 columns;
LogP (Predicted) ~2.08 requires organic modifier
>30%.[1]
Mobile phase pH must be <
pKa (Phenol) ~9.8 - 10.0 7.0 to prevent peak
broadening.[1]
- Poor water solubility; dissolve
Solubility DMSO, Methanol, Ethanol )
samples in MeOH or DMSO.
o ) UV Absorbance maxima
Chromophore Phenolic Ring / Amide

approx. 245 nm and 280 nm.

Method 1: HPLC-UVIMS Purity & Identification

Objective: Separation of N-(3-hydroxyphenyl)pentanamide from synthetic precursors (3-

aminophenol) and potential degradants (pentanoic acid).[1]

Chromatographic Conditions (Reverse Phase)[1]

o System: Agilent 1290 Infinity Il or equivalent UHPLC.

e Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 pm).

o Rationale: The C18 phase provides strong hydrophobic interaction for the pentyl chain,

ensuring separation from the polar 3-aminophenol impurity.

e Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
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o Rationale: Acidic pH ensures the phenolic proton remains undissociated, preventing peak
tailing.

e Flow Rate: 0.4 mL/min.[1]
e Column Temp: 40°C.

» Detection: Diode Array Detector (DAD) at 254 nm (aromatic) and 280 nm (phenol).[1]

Gradient Program

Time (min) % Mobile Phase B Event
0.00 5% Equilibration
1.00 5% Load
Linear Gradient (Elution of
8.00 95%
Target)
Wash (Remove lipophilic
10.00 95% _
dimers)
10.10 5% Re-equilibration
13.00 5% End

Mass Spectrometry Parameters (ESI)[1][2]

 lonization: Electrospray lonization (ESI)[1]
o Polarity: Positive (+ve) and Negative (-ve) Switching.[1]

o Positive Mode: Targets the amide nitrogen

o Negative Mode: Targets the phenolic oxygen

1]

e Source Temp: 350°C.
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o Capillary Voltage: 3500 V.

Method 2: Structural Validation (NMR Spectroscopy)

Objective: Definitive confirmation of the meta-substitution pattern and the amide linkage.[1]

Sample Preparation[1][3]

e Solvent: DMSO-ds (Deuterated Dimethyl Sulfoxide).[1]

o Rationale: DMSO prevents exchange of the labile Amide (-NH) and Phenol (-OH) protons,

allowing them to be visualized as distinct peaks.[1]

e Concentration: 10 mg/mL.[1]

Expected Chemical Shifts (*H NMR, 400 MHz)

Approx. Shift (o

Proton Group Multiplicity Interpretation
ppm)
) Disappears with D20
-OH (Phenol) 9.30-9.40 Singlet (Broad)
shake.[1]
_ _ Downfield due to
-NH (Amide) 9.70-9.80 Singlet )
carbonyl anisotropy.[1]
Isolated proton
Ar-H (C2) 7.20 Singlet (t) between OH and NH.
[1]
] Ortho to substituents.
Ar-H (C4/C6) 6.90 - 7.05 Multiplet 0]
) Meta to substituents.
Ar-H (C5) 7.05-7.10 Triplet 1]
o-CHz (Carbonyl) 2.25 Triplet Adjacent to C=0.[1]
] ] Pentyl chain
Alkyl Chain 1.30-1.60 Multiplet
backbone.[1]
Terminal CHs 0.85-0.90 Triplet End of aliphatic tail.[1]
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Method 3: Stability & Impurity Profiling

Objective: To detect hydrolytic degradation (amide bond cleavage) and oxidative stress

(quinone formation).[1]

Forced Degradation Protocol[1]
¢ Acid Hydrolysis: Dissolve 1 mg in 1 mL 0.1N HCI. Heat at 60°C for 2 hours.

o Target: Hydrolysis to 3-aminophenol + Pentanoic acid.[1]

o Oxidative Stress: Dissolve 1 mg in 1 mL 3% H20:.[1] Incubate RT for 4 hours.
o Target: Quinone imine formation (browning of solution).

System Suitability Criteria (SST)

For the method to be valid during QC release:

e Resolution (Rs): > 2.0 between 3-aminophenol (RT ~1.5 min) and N-(3-
hydroxyphenyl)pentanamide (RT ~6.5 min).

e Tailing Factor: < 1.5 for the main peak.
 Signal-to-Noise: > 10:1 for Limit of Quantitation (LOQ).[1]

Analytical Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this molecule, from synthesis
to final QC.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.kuujia.com/cas-55791-89-4.html
https://www.kuujia.com/cas-55791-89-4.html
https://www.kuujia.com/cas-55791-89-4.html
https://www.benchchem.com/product/b187269?utm_src=pdf-body
https://www.benchchem.com/product/b187269?utm_src=pdf-body
https://www.kuujia.com/cas-55791-89-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Crude Synthesis Product
(N-(3-hydroxyphenyl)pentanamide)

Solubility Check
(Dissolve in DMSO/MeOH)

Rapid Screen (TLC)
Mobile Phase: Hexane/EtOAc

;

Purification
(Flash Chromatography / Recrystallization)

o (Reprocess)

Is Purity > 95%7?

Full Characterization
(Release Testing)

1. HPLC-UV (Purity)
2. LC-MS (Identity)
3. 1H-NMR (Structure)

Generate CoA

Click to download full resolution via product page

Figure 1: Standardized workflow for the isolation and qualification of phenolic amides.
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Figure 2: Predicted Mass Spectrometry fragmentation pathway (ESI+) useful for MRM
transition setup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b187269#analytical-methods-for-n-3-hydroxyphenyl-
pentanamide-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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